molecular formula C16H17NO5 B2501980 1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid CAS No. 59033-40-8

1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B2501980
CAS No.: 59033-40-8
M. Wt: 303.314
InChI Key: YKWJFVLGDHSNQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of a dimethoxyphenethyl group attached to a dihydropyridine ring, which also contains a carboxylic acid functional group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxyphenethylamine with a suitable dihydropyridine precursor under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pH settings to ensure the desired product is obtained with high yield and purity .

Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled to optimize the yield and minimize impurities. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings to ensure the final product meets the required specifications.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to an alcohol, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, where nucleophiles replace the methoxy groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets within cells. The compound can modulate various biochemical pathways, including those involved in oxidative stress and cellular signaling. Its effects are mediated through the binding to specific receptors or enzymes, leading to changes in cellular function and activity .

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenethyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be compared with other similar compounds such as:

Properties

IUPAC Name

1-[2-(3,4-dimethoxyphenyl)ethyl]-6-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5/c1-21-13-5-3-11(9-14(13)22-2)7-8-17-10-12(16(19)20)4-6-15(17)18/h3-6,9-10H,7-8H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWJFVLGDHSNQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=C(C=CC2=O)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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